Cas no 289039-85-6 (Methyl 3-chloro-5-iodobenzoate)

Methyl 3-chloro-5-iodobenzoate is a halogenated benzoate ester with a molecular formula of C₈H₆ClIO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both chloro and iodo substituents on the aromatic ring enhances its reactivity, enabling selective functionalization via cross-coupling reactions such as Suzuki or Sonogashira couplings. Its ester group further allows for derivatization into carboxylic acids or amides. The compound is characterized by high purity and stability under standard storage conditions, making it suitable for precise synthetic workflows. Its structural features facilitate the construction of complex molecules in medicinal chemistry and materials science research.
Methyl 3-chloro-5-iodobenzoate structure
289039-85-6 structure
Product Name:Methyl 3-chloro-5-iodobenzoate
CAS No:289039-85-6
MF:C8H6ClIO2
MW:296.489513874054
MDL:MFCD00673018
CID:92667
PubChem ID:24721134
Update Time:2025-05-24

Methyl 3-chloro-5-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-chloro-5-iodobenzoate
    • methyl 5-chloro-3-iodobenzoate
    • Benzoic acid, 3-chloro-5-iodo-, methyl ester
    • ZDSIXLJPASGHDW-UHFFFAOYSA-N
    • CS-0099347
    • Methyl3-chloro-5-iodobenzoate
    • A876584
    • 289039-85-6
    • AMY28570
    • EN300-122681
    • PS-11667
    • 3-chloro-5-iodo-benzoic acid methyl ester
    • AC-25759
    • AKOS016013768
    • DTXSID90641027
    • 3-CHLORO-5-IODOBENZOIC ACID METHYL ESTER
    • SY041306
    • MFCD00673018
    • J-017323
    • s10842
    • SCHEMBL1438241
    • MDL: MFCD00673018
    • Inchi: 1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
    • InChI Key: ZDSIXLJPASGHDW-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC(C(=O)OC)=C1)Cl

Computed Properties

  • Exact Mass: 295.91000
  • Monoisotopic Mass: 295.91010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: powder
  • Density: 1.837
  • Melting Point: 41-43°C
  • Boiling Point: 322.7℃at760mmHg
  • Flash Point: 149°C
  • Refractive Index: 1.608
  • PSA: 26.30000
  • LogP: 2.73120
  • Solubility: Not determined
  • Sensitiveness: Light Sensitive

Methyl 3-chloro-5-iodobenzoate Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Methyl 3-chloro-5-iodobenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 3-chloro-5-iodobenzoate Pricemore >>

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Methyl 3-chloro-5-iodobenzoate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:289039-85-6)Methyl 3-chloro-5-iodobenzoate
Order Number:A876584
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):189.0
Email:sales@amadischem.com

Methyl 3-chloro-5-iodobenzoate Related Literature

Additional information on Methyl 3-chloro-5-iodobenzoate

Research Briefing on Methyl 3-chloro-5-iodobenzoate (CAS: 289039-85-6) in Chemical Biology and Pharmaceutical Applications

Methyl 3-chloro-5-iodobenzoate (CAS: 289039-85-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate. Recent studies highlight its role in the development of novel bioactive molecules, particularly in the synthesis of kinase inhibitors and radiopharmaceuticals. The unique halogen substitution pattern on the aromatic ring provides multiple sites for further functionalization, making it a valuable building block in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Methyl 3-chloro-5-iodobenzoate as a key intermediate in the synthesis of selective Bruton's tyrosine kinase (BTK) inhibitors. The compound's iodine moiety allowed for efficient palladium-catalyzed cross-coupling reactions to introduce various pharmacophores, resulting in compounds with improved potency and selectivity profiles. This work demonstrates the compound's utility in addressing challenges in targeted cancer therapy development.

Recent advances in radiopharmaceutical development have also employed Methyl 3-chloro-5-iodobenzoate as a precursor for radioiodination. A 2024 Nature Communications publication detailed its use in creating PET imaging probes targeting neurodegenerative diseases. The researchers developed a novel method for direct isotopic exchange of the iodine atom, enabling efficient production of radiolabeled compounds with high specific activity and radiochemical purity.

The compound's physicochemical properties have been extensively characterized in recent computational studies. Molecular modeling and QSAR analyses published in Bioorganic & Medicinal Chemistry (2024) revealed that derivatives of Methyl 3-chloro-5-iodobenzoate exhibit favorable drug-like properties, including appropriate lipophilicity and metabolic stability. These findings support its continued use in lead optimization campaigns for various therapeutic targets.

Ongoing research explores novel synthetic methodologies involving Methyl 3-chloro-5-iodobenzoate. A recent ACS Catalysis report described a photoredox-catalyzed C-H functionalization approach that significantly expands the structural diversity accessible from this scaffold. This methodological advancement enables more efficient synthesis of complex molecular architectures for biological evaluation.

From a safety and handling perspective, recent updates to material safety data sheets (2024 revision) provide enhanced guidance on the compound's storage conditions and handling procedures. These updates reflect improved understanding of its stability profile and potential decomposition pathways under various environmental conditions.

The pharmaceutical industry has shown increasing interest in Methyl 3-chloro-5-iodobenzoate, with several patent applications filed in 2023-2024 describing its use in novel synthetic routes to antiviral and anti-inflammatory compounds. These developments suggest growing recognition of its value in drug discovery pipelines across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:289039-85-6)Methyl 3-chloro-5-iodobenzoate
A876584
Purity:99%
Quantity:25g
Price ($):189.0
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